molecular formula C9H14O2 B14327873 1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane CAS No. 104654-74-2

1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane

Cat. No.: B14327873
CAS No.: 104654-74-2
M. Wt: 154.21 g/mol
InChI Key: DZPCSDPRVLUDQR-UHFFFAOYSA-N
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Description

1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane is a unique organic compound characterized by its spirocyclic structure, which includes two oxygen atoms within its framework. This compound belongs to the class of spiro compounds, which are known for their intriguing conformational and configurational properties. The presence of spiro centers in the molecule imparts chirality, making it an interesting subject for stereochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane typically involves the formation of spirocyclic rings through cyclization reactions. One common method involves the reaction of appropriate diols with ketones or aldehydes under acidic conditions to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The presence of oxygen atoms in the molecule can facilitate hydrogen bonding and other interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Dioxadispiro[2.0.3~4~.4~3~]undecane is unique due to its specific spirocyclic arrangement, which imparts distinct stereochemical properties and reactivity. The presence of two oxygen atoms in the spirocyclic framework also differentiates it from other similar compounds, making it a valuable compound for various applications .

Properties

CAS No.

104654-74-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,6-dioxadispiro[2.0.34.43]undecane

InChI

InChI=1S/C9H14O2/c1-2-4-9(7-11-9)8(3-1)5-10-6-8/h1-7H2

InChI Key

DZPCSDPRVLUDQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CO2)C3(C1)COC3

Origin of Product

United States

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